

# Global Co-proxamol Regulations: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the international regulatory landscape surrounding the analgesic **co-proxamol** reveals a consistent trend towards withdrawal and stringent restrictions driven by significant safety concerns. This guide synthesizes the regulatory status, scientific rationale, and therapeutic alternatives across key international markets, providing researchers, scientists, and drug development professionals with a detailed comparative overview.

The combination analgesic **co-proxamol**, containing dextropropoxyphene and paracetamol, has faced increasing scrutiny from regulatory bodies worldwide. Concerns over its narrow therapeutic index, potential for fatal overdose, and cardiotoxicity have led to its withdrawal from markets in the United Kingdom, the European Union, the United States, and Canada, with significant restrictions imposed in Australia.

## **Comparative Regulatory Status**



| Country/Regio<br>n | Regulatory<br>Status | Year of Action           | Key Reasons<br>for Action                                                                                                       | Still Available?                                  |
|--------------------|----------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| United Kingdom     | Withdrawn            | Phased from<br>2005-2007 | High number of suicides and accidental overdoses, limited evidence of superior efficacy compared to paracetamol alone.[1][2][3] | On a "named patient" basis for exceptional cases. |
| European Union     | Withdrawn            | Recommended<br>in 2009   | Unfavorable risk-benefit balance, particularly the risk of fatal overdose.[4][5][6]                                             | No                                                |
| United States      | Withdrawn            | 2010                     | New data showing serious cardiac toxicity (arrhythmias) even at therapeutic doses.[8][9][10] [11][12]                           | No                                                |
| Canada             | Withdrawn            | 2010                     | Risk of serious<br>abnormal heart<br>rhythms.                                                                                   | No                                                |
| Australia          | Restricted           | From 2012                | Concerns about safety and efficacy, though it remains available under strict prescribing                                        | Yes, with significant restrictions.               |



conditions following legal challenges.[13] [14][15]

#### Scientific Rationale for Withdrawal

The decisions by global regulatory agencies to remove or restrict **co-proxamol** have been underpinned by a growing body of evidence highlighting its significant risks in comparison to its therapeutic benefits.

#### Overdose and Suicide Risk

A primary driver for the withdrawal of **co-proxamol**, particularly in the UK, was its disproportionate involvement in intentional and accidental overdose deaths. Data from England and Wales showed that **co-proxamol** was implicated in 300-400 self-poisoning deaths annually.[1][2] Studies revealed that **co-proxamol** had a significantly higher fatality index compared to other common analgesics.

#### **Cardiac Toxicity**

A pivotal factor in the US Food and Drug Administration's (FDA) decision to withdraw propoxyphene (the active opioid component of **co-proxamol**) was new clinical data demonstrating its potential to cause serious cardiac arrhythmias.[8][9][10][11] The FDA-mandated study revealed that even at therapeutic doses, propoxyphene could induce significant changes in the heart's electrical activity.

### **Limited Efficacy**

Regulatory bodies, including the UK's Medicines and Healthcare products Regulatory Agency (MHRA) and the European Medicines Agency (EMA), concluded that there was a lack of robust evidence to suggest that **co-proxamol** was more effective for pain relief than full-dose paracetamol alone.[2] A systematic review and meta-analysis of randomized controlled trials found no statistically significant difference in analgesic effect between **co-proxamol** and paracetamol alone for acute pain.



#### **Therapeutic Alternatives**

In light of **co-proxamol**'s withdrawal, healthcare providers have shifted to a range of alternative analgesics. The choice of alternative is dependent on the type and severity of pain, as well as individual patient factors.

Commonly Recommended Alternatives:

- Paracetamol (Acetaminophen): Often the first-line recommendation for mild to moderate pain.
- Co-codamol (Paracetamol and Codeine): A combination opioid analgesic considered a safer alternative to co-proxamol for moderate pain.
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen, for pain associated with inflammation.
- Other Opioids: For more severe pain, other opioid analgesics may be prescribed, with careful consideration of their own risk profiles.

## **Experimental Protocols**

While detailed proprietary study protocols are not always publicly available, the methodologies employed in the key safety and efficacy assessments can be summarized.

#### FDA Cardiac Safety Study (Paraphrased Methodology)

To assess the cardiac effects of propoxyphene, the FDA required the manufacturer to conduct a thorough QT/QTc study. This type of study is a standardized clinical trial designed to evaluate the potential for a drug to prolong the QT interval of the electrocardiogram (ECG), a key indicator of arrhythmia risk.

- Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study in healthy volunteers.
- Dosing: Participants received therapeutic and supratherapeutic doses of propoxyphene, a
  placebo, and a positive control (a drug known to prolong the QT interval).



- Data Collection: Continuous ECG monitoring was performed at baseline and at multiple time points after each dose. Blood samples were also taken to determine the concentration of the drug in the blood.
- Primary Endpoint: The change from baseline in the corrected QT interval (QTc).

## Efficacy Assessment (Systematic Review and Meta-Analysis)

The conclusion that **co-proxamol** offered little to no efficacy advantage over paracetamol alone was based on systematic reviews and meta-analyses of existing clinical trials.

- Data Sources: A comprehensive search of medical literature databases (e.g., MEDLINE, Embase) for randomized controlled trials (RCTs) comparing **co-proxamol** to paracetamol, placebo, or other analyseics for acute or chronic pain.
- Inclusion Criteria: Studies were included if they were RCTs, involved human subjects, and measured pain intensity or relief as an outcome.
- Data Extraction and Analysis: Data on study design, patient characteristics, interventions, and outcomes were extracted. Statistical methods (meta-analysis) were used to pool the results of individual studies to obtain a more precise estimate of the overall effect.

# Visualizing the Regulatory Pathway and Safety Concerns

The following diagrams illustrate the logical flow of the regulatory decisions and the key safety issues associated with **co-proxamol**.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. surrey.res.services [surrey.res.services]

#### Validation & Comparative

Check Availability & Pricing



- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. gov.uk [gov.uk]
- 4. Dextropropoxyphene: recommendation of the European Medicines Agency (EMEA) | FAMHP [famhp.be]
- 5. European Medicines Agency recommends withdrawal of dextropropoxyphene-containing medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. e-lactancia.org [e-lactancia.org]
- 7. EU: withdrawal of the marketing authorisations for medicines containing Dextropropoxyphene Xagena [xagena.it]
- 8. medscape.com [medscape.com]
- 9. kcnpnm.org [kcnpnm.org]
- 10. FDA recommends stop prescribing and dispensing (Darvocet & Darvon) propoxyphene | Florida Nurse Practitioner Network | ENP Network [fnpn.enpnetwork.com]
- 11. FDA Drug Safety Communication: FDA recommends against the continued use of propoxyphene | FDA [fda.gov]
- 12. Propoxyphene withdrawn, bevacizumab loses indication | I.M. Matters from ACP [immattersacp.org]
- 13. Trials and tribulations in the removal of dextropropoxyphene from the Australian Register of Therapeutic Goods | The Medical Journal of Australia [mja.com.au]
- 14. search.informit.org [search.informit.org]
- 15. mja.com.au [mja.com.au]
- To cite this document: BenchChem. [Global Co-proxamol Regulations: A Comparative Review for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#comparative-review-of-international-co-proxamol-regulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com